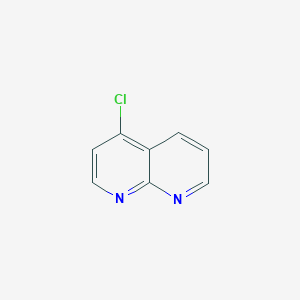

4-Chloro-1,8-naphthyridine

Descripción

Significance of the 1,8-Naphthyridine (B1210474) Core in Medicinal Chemistry and Drug Discovery

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. researchgate.net These compounds have shown potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents. researchgate.netresearchgate.net The versatility in synthesis and the reactivity of the 1,8-naphthyridine ring system allow for the creation of diverse chemical libraries for drug screening. nih.govresearchgate.net

The structural rigidity of the 1,8-naphthyridine scaffold provides a defined orientation for substituents, which can lead to specific interactions with biological targets. researchgate.net This feature is crucial for designing potent and selective drugs. Furthermore, the nitrogen atoms in the rings can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target protein. nih.gov

Several clinically approved drugs incorporate the 1,8-naphthyridine moiety, highlighting its importance in medicine. researchgate.netekb.eg These include antibacterial agents like nalidixic acid, enoxacin, and gemifloxacin (B1671427), as well as the anticancer drug voreloxin. researchgate.netekb.eg The success of these drugs has spurred further research into the potential of other 1,8-naphthyridine derivatives.

Overview of Research Trajectories for 1,8-Naphthyridine Derivatives

Research on 1,8-naphthyridine derivatives has evolved from the initial discovery of their antibacterial properties to a broader exploration of their therapeutic potential. nih.govnih.gov Current research focuses on several key areas:

Anticancer Agents: A significant research trajectory is the development of 1,8-naphthyridine-based anticancer drugs. ekb.eg Scientists are exploring various mechanisms of action, including the inhibition of topoisomerase enzymes, induction of apoptosis, and disruption of cell cycle progression. ekb.eg Voreloxin, a topoisomerase II inhibitor, is a notable example of a 1,8-naphthyridine derivative in clinical development for cancer treatment. ekb.eg

Antimicrobial Agents: The emergence of antibiotic-resistant bacteria has renewed interest in developing new antimicrobial agents. Researchers are modifying the 1,8-naphthyridine scaffold to create compounds effective against these resistant strains. mdpi.com

Antiviral Agents: The antiviral properties of 1,8-naphthyridine derivatives are another active area of investigation. ontosight.ai Some compounds have shown promising activity against viruses like the hepatitis C virus (HCV) by inhibiting viral entry into host cells. nih.gov

Neurological Disorders: Researchers are also investigating the potential of 1,8-naphthyridine derivatives for treating neurological conditions such as Alzheimer's disease and depression. researchgate.netnih.gov

The following table provides a summary of the diverse biological activities of 1,8-naphthyridine derivatives and the corresponding research focus.

| Biological Activity | Research Focus | Key Mechanisms of Action |

| Anticancer | Development of new chemotherapeutic agents. | Topoisomerase inhibition, apoptosis induction, cell cycle arrest. ekb.eg |

| Antimicrobial | Overcoming antibiotic resistance. | Inhibition of bacterial DNA gyrase and topoisomerase IV. |

| Antiviral | Treatment of viral infections like HCV. | Inhibition of viral entry and replication. nih.gov |

| Anti-inflammatory | Management of inflammatory conditions. | Modulation of inflammatory pathways. |

| Neurological | Treatment of Alzheimer's and depression. | Targeting specific receptors and enzymes in the central nervous system. researchgate.netnih.gov |

Historical Context of 1,8-Naphthyridine Derivatives in Chemical Research

The history of 1,8-naphthyridine research dates back to the late 19th and early 20th centuries. The first naphthyridine derivative was synthesized in 1893 by Reissert. researchgate.net However, the unsubstituted 1,8-naphthyridine was not synthesized until 1927. researchgate.net

A pivotal moment in the history of 1,8-naphthyridine derivatives was the discovery of nalidixic acid in 1962. researchgate.net This compound, a by-product of chloroquine (B1663885) synthesis, was found to have significant antibacterial activity and became the first quinolone antibiotic. researchgate.net This discovery sparked widespread interest in the 1,8-naphthyridine scaffold and led to the development of a new class of antibiotics.

The synthesis of 1,8-naphthyridines has also been a subject of extensive research. Traditional methods for quinoline (B57606) synthesis were often not efficient for producing naphthyridines due to the lower electron density of the pyridine (B92270) ring. ekb.eg This challenge has led to the development of new and more efficient synthetic routes over the years.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIADAGFXEHBPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497522 | |

| Record name | 4-Chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35170-94-6 | |

| Record name | 4-Chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Chloro 1,8 Naphthyridine and Its Derivatives

Classical Synthetic Routes to the 1,8-Naphthyridine (B1210474) Frameworks

The synthesis of the 1,8-naphthyridine ring system has historically relied on adaptations of well-established quinoline (B57606) syntheses. However, the inherent electron deficiency of the pyridine (B92270) ring compared to the benzene (B151609) ring in aniline (B41778) precursors often leads to lower yields and productivity in these classical methods. ekb.eg Despite these challenges, several named reactions have been successfully employed and modified for the synthesis of 1,8-naphthyridines.

Friedländer Reaction and Modern Adaptations for 1,8-Naphthyridine Synthesis

The Friedländer synthesis is a cornerstone for the formation of quinolines and has been extensively adapted for 1,8-naphthyridine synthesis. nih.govekb.eg This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative, specifically 2-aminonicotinaldehyde, with a compound containing an active methylene (B1212753) group, such as a ketone or aldehyde. rsc.orgbeilstein-journals.org The classical Friedländer reaction often necessitates harsh conditions, including strong acids or bases and high temperatures, which can limit its applicability and lead to side reactions. ekb.egnih.gov

Modern adaptations have focused on developing milder and more efficient catalytic systems. For instance, the use of ionic liquids like choline (B1196258) hydroxide (B78521) (ChOH) as a metal-free, non-toxic, and water-soluble catalyst has enabled the gram-scale synthesis of 1,8-naphthyridines in water, a significant advancement from a green chemistry perspective. nih.govresearchgate.net Other catalysts, such as sodium fluoride (B91410) and lithium chloride under microwave irradiation, have also been shown to improve reaction times and yields. ekb.eg

A key challenge in the Friedländer synthesis with unsymmetrical ketones is the lack of regioselectivity, often resulting in a mixture of products. ekb.eg

Table 1: Examples of Friedländer Synthesis for 1,8-Naphthyridines

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminonicotinaldehyde | 2-Phenylacetophenone | [Bmmim][Im] (ionic liquid), 80 °C | 2,3-Diphenyl-1,8-naphthyridine | High | nih.gov |

| 2-Aminonicotinaldehyde | Various active methylene carbonyls | Choline hydroxide, Water | Substituted 1,8-naphthyridines | >90 | acs.org |

| 2-Aminonicotinaldehyde | 1,3-Diketones | Sodium fluoride, Room temperature | Substituted 1,8-naphthyridines | High | ekb.eg |

| 2-Aminonicotinaldehyde | Ketones | LiCl, Microwave | Substituted 1,8-naphthyridines | Good | jchps.com |

Gould-Jacobs Reaction in 1,8-Naphthyridine Synthesis

The Gould-Jacobs reaction is another classical method adapted for the synthesis of 4-hydroxy-1,8-naphthyridine derivatives, which are key precursors to 4-chloro-1,8-naphthyridines. mdpi.com This reaction involves the condensation of a 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME). ekb.eg The initial condensation forms an intermediate, which upon thermal cyclization, typically in a high-boiling solvent like diphenyl ether at around 250°C, yields an ethyl 4-oxo-1,8-naphthyridine-3-carboxylate. ekb.egvulcanchem.com Subsequent hydrolysis and decarboxylation can then provide the desired 4-hydroxy-1,8-naphthyridine.

While effective, the high temperatures required for the cyclization step can be a limitation. ekb.eg Research has explored alternative heating methods and catalysts to improve the reaction conditions. researchgate.net

Table 2: Gould-Jacobs Reaction for 1,8-Naphthyridine Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 6-Substituted-2-aminopyridine | Diethyl ethoxymethylenemalonate | 250°C, Diphenyl ether | Ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | ekb.eg |

| 2-Aminopyridine derivatives | Diethyl ethoxymethylenemalonate | Thermal cyclization | 4-Oxo-1,8-naphthyridine-3-carboxylates | vulcanchem.com |

Doebner Reaction and its Applicability to 1,8-Naphthyridine Formation

The Doebner reaction, a three-component coupling of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids, has seen limited but successful application in the synthesis of 1,8-naphthyridines. jptcp.com The direct application of this reaction using 2-aminopyridine is often unsuccessful due to the electron-withdrawing nature of the pyridine ring, which deactivates the C-3 position towards cyclization. oregonstate.edu

However, the introduction of a strong electron-releasing group at the 6-position of the 2-aminopyridine ring, such as an amino or hydroxyl group, can activate the C-3 position sufficiently to allow for the desired ring closure to form a 1,8-naphthyridine-4-carboxylic acid. oregonstate.eduslideorbit.com For example, the reaction of 2,6-diaminopyridine (B39239) in a Doebner reaction has been shown to produce a 1,8-naphthyridine derivative. oregonstate.edu

Table 3: Doebner Reaction for 1,8-Naphthyridine Synthesis

| 2-Aminopyridine Derivative | Aldehyde | Other Reactant | Product | Reference |

| 2,6-Diaminopyridine | Benzaldehyde | Pyruvic acid | 7-Amino-2-phenyl-1,8-naphthyridine-4-carboxylic acid | oregonstate.edu |

| 6-Hydroxy-2-aminopyridine | Benzaldehyde | Pyruvic acid | 7-Hydroxy-2-phenyl-1,8-naphthyridine-4-carboxylic acid | oregonstate.edu |

| 5-Nitro-2-aminopyridine | Morpholine-4-formyl | Pyruvic acid | 6-Nitro-2-morpholino-1,8-naphthyridine-4-carboxylic acid | slideorbit.com |

Meth-Cohn Reaction for 1,8-Naphthyridine Derivatives

A versatile method for synthesizing chloro- and formyl-substituted fused pyridines, including 1,8-naphthyridines, is the Meth-Cohn reaction. This reaction utilizes a Vilsmeier-Haack type cyclization of N-(pyridin-2-yl)acetamides. ekb.egeurjchem.com Treatment of an N-(pyridin-2-yl)acetamide with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), leads to the formation of a 2-chloro-3-formyl-1,8-naphthyridine derivative. ekb.egtsijournals.com

This reaction is particularly useful for introducing a chlorine atom at the 2-position and a formyl group at the 3-position, which can then be further functionalized. eurjchem.com The presence of electron-donating groups on the pyridine ring of the starting acetamide (B32628) can facilitate the cyclization. tsijournals.com

Table 4: Meth-Cohn Reaction for 1,8-Naphthyridine Synthesis

| Starting Material | Reagents | Product | Reference |

| N-(pyridin-2-yl)acetamide | POCl₃, DMF | 2-Chloro-3-formyl-1,8-naphthyridine | ekb.egeurjchem.com |

| Substituted N-(pyridin-2-yl)acetamides | POCl₃, DMF | Substituted 2-chloro-1,8-naphthyridine-3-carbaldehydes | tsijournals.com |

Pfitzinger-Borsche Reaction Analogs in 1,8-Naphthyridine Chemistry

The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids, has been adapted for the synthesis of 1,8-naphthyridine analogs. wikipedia.orgiipseries.org By replacing isatin with its nitrogen-containing counterpart, 7-azaisatin, the reaction can be directed to form 1,8-naphthyridine-4-carboxylic acids. ekb.eg

The reaction proceeds through the base-catalyzed hydrolysis of the isatin analog, followed by condensation with a carbonyl compound to form an imine and then an enamine, which subsequently cyclizes and dehydrates to furnish the final product. wikipedia.org

Table 5: Pfitzinger-Borsche Analog Reaction for 1,8-Naphthyridine Synthesis

| Isatin Analog | Carbonyl Compound | Conditions | Product | Reference |

| 7-Azaisatin | α-Methylene carbonyl compounds | Basic | 2-Aryl-1,8-naphthyridine-4-carboxylic acid | ekb.eg |

Knorr and Conrad-Limpach Reactions for Naphthyridinone Cores

The Knorr and Conrad-Limpach syntheses are classical methods for preparing quinolones and have been applied to the synthesis of the corresponding 1,8-naphthyridinone cores. ekb.eg These reactions involve the condensation of a 2-aminopyridine with a β-ketoester. ekb.eg

The Conrad-Limpach reaction pathway, which typically occurs at lower temperatures, involves the formation of a crotonate intermediate that cyclizes to yield a 4-naphthyridinone. ekb.eg For example, the reaction of 6-methyl-2-aminopyridine with ethyl acetoacetate (B1235776) followed by cyclization in polyphosphoric acid (PPA) and subsequent thermal rearrangement can produce 2,7-dimethyl-1,8-naphthyridin-4(1H)-one. ekb.eg

The Knorr synthesis, on the other hand, proceeds at higher temperatures to form an anilide intermediate, which then cyclizes to a 2-naphthyridinone. ekb.eg However, the Conrad-Limpach pathway is more commonly reported for the synthesis of 1,8-naphthyridin-4-ones. Interestingly, under certain Knorr conditions (hot polyphosphoric acid), the reaction of 1-methoxyisoquinolin-3-amine (B1611324) with ethyl acetoacetate unexpectedly yields the 4(1H)-one, the same product as the Conrad-Limpach synthesis. publish.csiro.au

Table 6: Conrad-Limpach Reaction for 1,8-Naphthyridinone Synthesis

| 2-Aminopyridine Derivative | β-Ketoester | Conditions | Product | Reference |

| 6-Methyl-2-aminopyridine | Ethyl acetoacetate | PPA, 100°C then 350°C | 2,7-Dimethyl-1,8-naphthyridin-4(1H)-one | ekb.eg |

| 1-Methoxyisoquinolin-3-amine | Ethyl acetoacetate | Acetic acid, heat | Benzo[c] ekb.egmdpi.comnaphthyridin-2(1H)-one | publish.csiro.au |

Advanced Synthetic Approaches to Halogenated 1,8-Naphthyridines

The synthesis of halogenated 1,8-naphthyridines, a key class of compounds, has benefited significantly from modern synthetic innovations. These methods offer advantages in terms of efficiency, selectivity, and the ability to introduce a variety of functional groups.

Vilsmeier-Haack Cyclization for Chloro-Formyl-1,8-Naphthyridine Synthesis

A prominent and efficient method for the synthesis of chloro-formyl-1,8-naphthyridines is the Vilsmeier-Haack cyclization. tsijournals.comekb.egtsijournals.comekb.eg This reaction typically involves treating N-(pyridin-2-yl) acetamides with a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like dimethylformamide (DMF). tsijournals.comekb.egtsijournals.comekb.eg The process is a one-pot synthesis that leads to the formation of 2-chloro-1,8-naphthyridine-3-carbaldehydes. tsijournals.comtsijournals.com The cyclization is particularly facilitated by the presence of electron-donating groups at the meta position of the N-(pyridin-2-yl)acetamide starting material. tsijournals.comtsijournals.com

The versatility of the Vilsmeier-Haack reagent extends beyond formylation to include cyclohaloaddition, cyclization, and ring annulation, making it a powerful tool in heterocyclic synthesis. tsijournals.com For instance, a simple and regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine has been achieved through the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. eurjchem.com This resulting chloro-formyl derivative serves as a versatile intermediate for further chemical transformations. eurjchem.com

One reported procedure for the synthesis of 2-chloro-1,8-naphthyridine (B101967) carbaldehyde involves the reaction of N-(pyridine-2-yl) acetamide with DMF and POCl₃. ekb.egekb.eg This quick and effective method provides the foundational structure for the subsequent synthesis of various derivatives. ekb.egekb.eg For example, the resulting 2-chloro-3-formyl-1,8-naphthyridine can undergo Claisen-Schmidt condensation with various acetophenones to yield chalcones. ekb.eg

Researchers have also utilized nanomaterials as heterogeneous catalysts in the Vilsmeier-Haack cyclization. For example, SiO₂ nanoparticles have been employed in the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) from N-(pyridin-2-yl)acetamide. kashanu.ac.ir

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| N-(pyridin-2-yl) acetamides | POCl₃, DMF | 2-Chloro-1,8-naphthyridines-3-carbaldehyde | tsijournals.comtsijournals.com |

| N-(pyridine-2-yl) acetamide | DMF, POCl₃ | 2-chloro-1,8-naphthyridine carbaldehyde | ekb.egekb.eg |

| N-(pyridin-2-yl)acetamide | SiO₂ nanoparticles | 2-chloro-1,8-naphthyridine-3-carbaaldehyde | kashanu.ac.ir |

Multi-component Reactions in 1,8-Naphthyridine Synthesis

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like 1,8-naphthyridine derivatives from simple starting materials in a single step. rsc.orgconnectjournals.com These reactions are highly valued for their atom economy, operational simplicity, and ability to generate molecular diversity. rsc.orgconnectjournals.com

One such example is the three-component domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides, which yields functionalized tsijournals.comtsijournals.comnaphthyridine derivatives. rsc.org This particular reaction proceeds under catalyst-free conditions in ethanol, an environmentally friendly solvent, and is characterized by short reaction times and high yields. rsc.org

Another MCR approach involves the condensation of 2-aminopyridines, malononitrile or ethyl cyanoacetate, and various aldehydes in the presence of an N-bromosulfonamide catalyst to produce substituted 1,8-naphthyridines in good yields at room temperature. organic-chemistry.org Similarly, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde (B1585622), malononitrile or cyanoacetamide, and ammonium (B1175870) acetate (B1210297) using a Brønsted base in a protic solvent has been developed for the synthesis of functionalized benzo[b] tsijournals.comtsijournals.comnaphthyridines. connectjournals.com

The Povarov reaction, a type of cycloaddition, has also been employed in a three-component fashion to synthesize indolo[3,2-c] tsijournals.comtsijournals.comnaphthyridines from 2-amino-4-methylpyridine, aromatic aldehydes, and indole. ekb.eg Furthermore, a catalyst-free, one-pot synthesis of 1,8-naphthyridine analogs has been reported through the reaction of glutaraldehyde, malononitrile, and β-ketoamides using microwave irradiation. ekb.eg

| Components | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Glutaraldehyde, malononitrile, β-ketoamides | Catalyst-free, ethanol | Functionalized tsijournals.comtsijournals.comnaphthyridine derivatives | rsc.org |

| 2-aminopyridines, malononitrile/ethyl cyanoacetate, aldehydes | N-bromosulfonamide | Substituted 1,8-naphthyridine derivatives | organic-chemistry.org |

| 2-chloroquinoline-3-carbaldehyde, malononitrile/cyanoacetamide, ammonium acetate | Brønsted base, protic solvent | Functionalized benzo[b] tsijournals.comtsijournals.comnaphthyridines | connectjournals.com |

| 2-amino-4-methylpyridine, aromatic aldehydes, indole | Various catalysts and solvents | Indolo[3,2-c] tsijournals.comtsijournals.comnaphthyridines | ekb.eg |

| Glutaraldehyde, malononitrile, β-ketoamides | Catalyst-free, microwave irradiation | 1,8-Naphthyridine analogs | ekb.eg |

Green Chemistry Approaches and Catalysis in 1,8-Naphthyridine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" methods for the synthesis of 1,8-naphthyridines. These approaches focus on using less hazardous solvents, renewable starting materials, and catalytic processes to minimize waste and energy consumption. worktribe.comrsc.org

A notable green synthetic route is the Friedländer condensation, which can be performed with high yields using water as the reaction solvent. worktribe.comrsc.org This method typically involves the reaction of 2-aminonicotinaldehyde with a variety of carbonyl compounds. worktribe.comrsc.org The use of water as a solvent is a significant improvement over traditional methods that often rely on volatile and hazardous organic solvents. nih.gov

The Friedländer condensation has been further optimized for gram-scale synthesis in water using an inexpensive and biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst. nih.govacs.org This metal-free catalyst is non-toxic and water-soluble, making it a sustainable alternative to metal-based catalysts. nih.govacs.org The reaction proceeds efficiently at 50 °C, and the product can be easily separated from the aqueous reaction mixture. nih.govacs.org

Other green approaches include catalyst-free, one-pot syntheses. For example, a three-component domino reaction for functionalized tsijournals.comtsijournals.comnaphthyridine derivatives has been developed that proceeds without a catalyst in ethanol. rsc.org This method offers high regio- and stereoselectivity, short reaction times, and high yields. rsc.org Similarly, a catalyst-free synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles has been achieved using glycerol, a renewable and biodegradable solvent. ekb.eg

| Reaction | Key Green Feature | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Friedländer Condensation | Water as solvent | Water | Substituted 1,8-naphthyridines | worktribe.comrsc.org |

| Friedländer Condensation | Biocompatible ionic liquid catalyst, water as solvent | Choline hydroxide, Water | 1,8-Naphthyridine derivatives | nih.govacs.org |

| Three-component domino reaction | Catalyst-free | Ethanol | Functionalized tsijournals.comtsijournals.comnaphthyridine derivatives | rsc.org |

| Synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles | Renewable solvent | Glycerol | 2-Amino-1,8-naphthyridine-3-carbonitriles | ekb.eg |

Gram-Scale Synthesis Methodologies for 1,8-Naphthyridine Derivatives

The development of scalable synthetic methods is crucial for the practical application of 1,8-naphthyridine derivatives. While many laboratory-scale syntheses are successful, translating them to a larger, gram-scale production can present significant challenges. google.com

A significant advancement in this area is the gram-scale synthesis of 1,8-naphthyridines in water using the Friedländer condensation. acs.org This method, which utilizes the ionic liquid choline hydroxide as a catalyst, has been successfully employed to produce various 1,8-naphthyridine derivatives in high yields. nih.govacs.org For instance, the reaction of 2-aminonicotinaldehyde with acetone (B3395972) on a 10 mmol scale yielded the desired product in 92% yield (1.32 g). acs.org This methodology has also been successfully applied to other substrates, achieving yields of 90% (1.80 g) and 95% (2.04 g) for different derivatives. acs.org

The general procedure for this gram-scale synthesis involves stirring a mixture of 2-aminonicotinaldehyde and a carbonyl derivative in water, followed by the addition of a catalytic amount of choline hydroxide (1 mol %). nih.gov The reaction is typically carried out at 50 °C, and the product is isolated by extraction. nih.gov

The development of such scalable and sustainable methods is a critical step towards making these important heterocyclic compounds more accessible for further research and potential applications. nih.gov

| Starting Materials | Catalyst/Solvent | Scale | Yield | Reference |

|---|---|---|---|---|

| 2-aminonicotinaldehyde, acetone | Choline hydroxide, Water | 10 mmol | 92% (1.32 g) | acs.org |

| 2-aminonicotinaldehyde, other carbonyls | Choline hydroxide, Water | Gram-scale | 90% (1.80 g) - 95% (2.04 g) | acs.org |

Chemical Transformations and Reactivity of 4 Chloro 1,8 Naphthyridine

The reactivity of the 4-chloro-1,8-naphthyridine molecule is largely characterized by the susceptibility of the C-4 position to nucleophilic attack, a common feature for halopyridines. This reactivity allows for the displacement of the chloro moiety, providing a gateway to a diverse array of functionalized derivatives. Furthermore, other positions on the naphthyridine ring can be modified to build complex molecular architectures.

Nucleophilic Substitution Reactions of the Chloro Moiety in this compound

The chlorine atom at the C-4 position of the 1,8-naphthyridine (B1210474) ring is a good leaving group, facilitating nucleophilic aromatic substitution reactions. This reactivity is a cornerstone of its synthetic utility.

Amination Reactions and Derivatives

The substitution of the chloro group with various nitrogen-based nucleophiles is a key transformation. While the reactivity of the chloro group can be influenced by other substituents on the ring, amination is a frequently employed strategy. For instance, the chlorine at the C-2 position in 2-chloro-3-formyl-1,8-naphthyridine can be displaced by morpholine (B109124) at elevated temperatures (90-100 °C). kashanu.ac.ir Similarly, 5-chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid can undergo amination with sodium amide in xylene to yield 5-amino-2-morpholino-1,8-naphthyridine-4-carboxylic acid. uobaghdad.edu.iq

Studies on halogenonaphthyridines have shown that they are highly reactive towards nucleophilic attack. wur.nl For example, 2-chloro-1,8-naphthyridine (B101967) reacts to form 2-amino-1,8-naphthyridine, and it has been established that this compound can form a σ-adduct with the amide ion at the C-2 position, preceding other transformations. researchgate.net The synthesis of more complex derivatives, such as N-substituted 4-amino-2-chloro-1,8-naphthyridine-3-carboxamides, further illustrates that the chloro group can be retained while introducing amino functionalities at other positions, which can then be used for further cyclization reactions. nih.gov These examples underscore that direct amination at the C-4 position is a feasible and important reaction for this class of compounds.

Alkoxylation and Thiolation Reactions

The chloro group can also be displaced by oxygen and sulfur nucleophiles to generate alkoxy and thioether derivatives, respectively.

Alkoxylation is demonstrated in the reaction of 5-chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid with methanolic potassium hydroxide (B78521), which results in the substitution of the chlorine atom to produce the corresponding 5-methoxy derivative. uobaghdad.edu.iq Another example involves the reaction of the same chloro-naphthyridine derivative with triethylene glycol in the presence of potassium hydroxide to afford the ether-linked product, 1,2-bis[2-(2-morpholino-4-carboxy-1,8-naphthyridine-5-yloxy)ethoxyl]ethane. uobaghdad.edu.iq

Thiolation reactions provide access to sulfur-containing naphthyridines. The synthesis of 2-thioethyl derivatives has been accomplished starting from 2-chloro-3-formyl-1,8-naphthyridine, showcasing a nucleophilic substitution by a sulfur-based nucleophile on the naphthyridine core. researchgate.net

Derivatization at Peripheral Positions of the 1,8-Naphthyridine Scaffold

Beyond the substitution of the C-4 chloro group, the 1,8-naphthyridine skeleton allows for extensive functionalization at its other carbon atoms (C-2, C-3, C-5, C-6, and C-7).

Modifications at C-2, C-3, C-5, C-6, and C-7 Positions

A variety of synthetic methods are employed to introduce functional groups at these peripheral positions, often by constructing the naphthyridine ring from appropriately substituted pyridine (B92270) precursors.

The Friedlander reaction, which involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound, is a powerful tool for this purpose. ekb.eg For instance, reacting 2,6-diaminopyridine (B39239) with various 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones allows for the synthesis of 2-amino-7-substituted-5-trifluoromethyl-1,8-naphthyridines. researchgate.netmdpi.com This method highlights how substituents can be installed at the C-2, C-5, and C-7 positions.

The Gould-Jacobs reaction provides another route, involving the condensation of a 2-aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield 4-oxo-1,8-naphthyridine-3-carboxylate derivatives. ekb.eg This allows for functionalization at C-3 and C-4. Further modifications, such as the reaction of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid with phosphorus oxychloride, yield 2-chloro-1,8-naphthyridine-3-carboxylic acid, demonstrating derivatization at both C-2 and C-3. ispub.com Additionally, derivatives with substitutions at the C-7 amino group, such as in 2-methyl-7-amino-1,8-naphthyridin-4-ol, can be achieved by reacting with various aldehydes. rasayanjournal.co.in

Synthesis of Chalcone (B49325) Derivatives from Chloro-Formyl-Naphthyridines

Chalcones, which are α,β-unsaturated ketones, are significant synthetic targets. They can be prepared from chloro-formyl-naphthyridine precursors through a Claisen-Schmidt condensation. Specifically, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), synthesized via a Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide, serves as a key intermediate. kashanu.ac.irekb.eg This aldehyde undergoes condensation with various substituted acetophenones in the presence of a base to yield the corresponding chalcone derivatives. kashanu.ac.irkashanu.ac.ir

| Reactant (Acetophenone Derivative) | Reaction Conditions | Product | Yield |

|---|---|---|---|

| p-Aminoacetophenone | NSRISC catalyst, 100°C | (E)-3-(2-morpholino-1,8-naphthyridine-3-yl)-1-(4-aminophenyl)prop-2-en-1-one | 70% |

| General Acetophenones | Ethanolic NaOH | Corresponding 1,8-naphthyridine chalcones | Not specified |

Formation of Hydrazono and Azo Derivatives

The 1,8-naphthyridine scaffold can be functionalized to include hydrazono (=N-NHR) and azo (-N=N-) moieties. Hydrazono derivatives are commonly synthesized from carbonyl-containing naphthyridines. For example, 2-chloro-1,8-naphthyridine-3-carboxylic acid can be converted to its corresponding hydrazide by reacting with hydrazine (B178648) hydrate. ispub.com This hydrazide can then react with various aldehydes to form Schiff bases, which in this case are hydrazono derivatives. ispub.com

Another approach involves the reaction of 7-amino-1,8-naphthyridine derivatives with aldehydes to form the corresponding Schiff base (imine) at the C-7 position. rasayanjournal.co.in These reactions demonstrate the utility of amino and carbonyl functionalities on the naphthyridine ring for creating hydrazono-type linkages.

Synthesis of Carboxamide and Carboxylic Acid Derivatives

The introduction of carboxamide and carboxylic acid functionalities onto the 1,8-naphthyridine scaffold is a key strategy for developing new therapeutic agents. These functional groups can enhance solubility, provide hydrogen bonding opportunities, and serve as handles for further chemical modification.

One approach to carboxamide derivatives involves the synthesis of 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. This is achieved by reacting 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with various aryl isocyanates in the presence of sodium hydride. thieme-connect.com The starting propanamide is readily prepared from ethyl 2-chloropyridine-3-carboxylate and the lithium enolate of N,N-dimethylacetamide. thieme-connect.com This method provides a straightforward route to these complex carboxamide structures in moderate yields.

Another strategy focuses on creating 1,8-naphthyridine-3-carboxamide derivatives with potential anti-inflammatory and anticancer properties. nih.gov For instance, a series of compounds, including 7-chloro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, have been synthesized and shown to exhibit high cytotoxicity against various cancer cell lines. nih.gov

The synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives is often a precursor step to generating carboxamides. researchgate.net A common synthetic route involves the condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization in diphenyl ether to yield ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. ekb.eg Subsequent hydrolysis of the ester provides the carboxylic acid, which can then be coupled with various amines to produce a diverse library of carboxamide derivatives. ekb.egresearchgate.net For example, reacting the carboxylic acid with different amines in a sealed tube at elevated temperatures affords the desired N-substituted carboxamides. researchgate.net

Additionally, 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid has been synthesized through the condensation of 4-chloro-2-aminopyridine, morpholine-4-formyl, and pyruvic acid. uobaghdad.edu.iqresearchgate.net This derivative serves as a versatile intermediate for further functionalization. uobaghdad.edu.iqresearchgate.net

Table 1: Synthesis of 1,8-Naphthyridine Carboxamide and Carboxylic Acid Derivatives

| Starting Material(s) | Reagents and Conditions | Product Type | Reference(s) |

| 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide, Aryl isocyanates | Sodium hydride | 1-Aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides | thieme-connect.com |

| 2-Aminopyridine, Diethyl ethoxymethylenemalonate | 1) Heat, 2) Diphenyl ether, reflux | Ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | ekb.eg |

| Ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | NaOH, EtOH, reflux | 1,4-Dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | researchgate.net |

| 1,4-Dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | R-NH2, heat in sealed tube | N-substituted 1,8-naphthyridine-3-carboxamides | researchgate.net |

| 4-Chloro-2-aminopyridine, Morpholine-4-formyl, Pyruvic acid | Stirring at room temperature with methanolic hydroxide | 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid | uobaghdad.edu.iqresearchgate.net |

Ring System Modifications and Fused Naphthyridine Architectures

The this compound scaffold is a valuable building block for the construction of more complex, fused polycyclic systems. These modifications often lead to novel compounds with interesting biological activities.

A notable application of this compound chemistry is in the synthesis of pyrrolo[2,3-b]pyridine derivatives that incorporate a 1,8-naphthyridin-2-one moiety. researchgate.netnih.gov These compounds have been investigated for their antiproliferative activities against various cancer cell lines and their inhibitory effects on several tyrosine kinases. researchgate.netnih.gov The synthetic approach often involves the condensation of a substituted 1,8-naphthyridinone with a suitable pyrrolo[2,3-b]pyridine precursor. ekb.eg Structure-activity relationship studies have indicated that the nature and position of substituents on the phenyl ring attached to the pyrrolo[2,3-b]pyridine core significantly influence the biological potency. nih.gov

The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines can be achieved through a strategy that involves a chemoselective Suzuki–Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at the C4 position. nih.gov This highlights the differential reactivity of the halogenated positions on the pyrrolopyridine ring system, which can be exploited for selective functionalization.

The fusion of chromene and quinoline (B57606) rings to the 1,8-naphthyridine core has yielded novel heterocyclic systems with potential as topoisomerase I inhibitors and antiproliferative agents. researchgate.net The synthesis of these fused systems can be accomplished through an intramolecular [4+2] cycloaddition reaction. researchgate.net This process involves the condensation of 2-aminopyridine with unsaturated aldehydes to form functionalized aldimines, which then react with olefins. researchgate.net

Interestingly, while chromeno[4,3-b] researchgate.netCurrent time information in Bangalore, IN.naphthyridine derivatives showed limited inhibitory activity against topoisomerase I, the corresponding quinolino[4,3-b] researchgate.netCurrent time information in Bangalore, IN.naphthyridine derivatives were found to act as poisons for this enzyme, similar to the natural inhibitor camptothecin. researchgate.net The synthesis of quinolino-1,8-naphthyridine analogues has also been reported, and these compounds have been screened for their antiproliferative activity against various cancer cell lines. ekb.egresearchgate.net

The synthesis of functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives can also be achieved via a cascade reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with enaminones or cyclic 1,3-dicarbonyl compounds. acs.org Several of the resulting 1,8-naphthyridine derivatives have demonstrated significant antiproliferative properties in vitro. acs.org

The construction of dibenzo[b,g] researchgate.netCurrent time information in Bangalore, IN.naphthyridine ring systems represents a further extension of the synthetic utility of this compound and related precursors. One synthetic route involves the condensation of 2-amino-3-formyl-4-phenylquinoline with cyclohexane (B81311) in the presence of acetic and sulfuric acids to yield substituted 6-phenyl-1,2,3,4-tetrahydrodibenzo[b,g] researchgate.netCurrent time information in Bangalore, IN.naphthyridines. orientjchem.org The required 2-amino-3-formyl-4-phenylquinoline precursor is obtained from the amination of 2-chloro-3-formyl-4-phenylquinoline. orientjchem.org

Another approach to dibenzo[b,g] researchgate.netCurrent time information in Bangalore, IN.naphthyridin-11(6H)-ones involves the reaction of 2-[(2'-benzoyl-4'-chlorophenyl)amino]-4-chloroquinoline with polyphosphoric acid at elevated temperatures. iucr.org This intramolecular cyclization reaction leads to the formation of the fused pentacyclic system.

Furthermore, the synthesis of dinaphtho[b,g] researchgate.netCurrent time information in Bangalore, IN.naphthyridines can be achieved by reacting 4-chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine with appropriate carboxylic acids in the presence of polyphosphoric acid. nih.gov This method provides a direct route to these extended polycyclic aromatic systems.

Biological and Pharmacological Research of 4 Chloro 1,8 Naphthyridine Derivatives

Anticancer Activities and Molecular Mechanisms

The 1,8-naphthyridine (B1210474) core structure is a recognized pharmacophore that has been extensively explored for its anticancer potential. ontosight.aiinnovareacademics.inmdpi.com The introduction of a chlorine atom at the 4-position, along with other substitutions, has led to the synthesis of numerous derivatives with potent cytotoxic effects against various cancer cell lines. tandfonline.comacs.org These compounds exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes involved in DNA replication and cell division, induction of programmed cell death, and interference with the formation of the cellular skeleton. ekb.eg

Inhibition of Topoisomerase I and II

Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition is a well-established strategy in cancer chemotherapy. Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of both topoisomerase I and II. ekb.eg By interfering with the function of these enzymes, these compounds can lead to DNA damage and ultimately, cell death. For instance, some quinolone analogs, which share structural similarities with naphthyridines, have demonstrated potent activity against human topoisomerase II. researchgate.net Vosaroxin, a novel anticancer quinolone derivative, is a known topoisomerase II inhibitor. researchgate.netresearchgate.net The ability of 1,8-naphthyridine derivatives to inhibit topoisomerase enzymes underscores their potential as effective anticancer agents. mdpi.comkashanu.ac.ir

Tubulin Polymerization Inhibition

The microtubule network, formed by the polymerization of tubulin, is essential for maintaining cell structure, and more importantly, for the formation of the mitotic spindle during cell division. Disruption of tubulin dynamics is a validated target for anticancer drugs. nih.gov A number of 2-phenyl-1,8-naphthyridin-4-ones have been synthesized and evaluated for their ability to inhibit tubulin polymerization. acs.org A strong correlation has been observed between their cytotoxicity and their inhibitory effect on tubulin polymerization. acs.org Specifically, derivatives with a methoxy (B1213986) group at the 3'-position of the phenyl ring exhibited potent cytotoxicity against a wide range of tumor cell lines, with GI50 values in the micromolar to nanomolar range. acs.org These compounds were found to be potent inhibitors of tubulin polymerization, with activity comparable to well-known antimitotic agents like colchicine (B1669291) and podophyllotoxin. acs.org

| Compound Series | Key Structural Feature | Activity | Reference |

| 2-phenyl-1,8-naphthyridin-4-ones | 3'-methoxy group | Potent cytotoxicity and tubulin polymerization inhibition | acs.org |

| 2-phenyl-1,8-naphthyridin-4-ones | 2' or 4' substituents (F, Cl, CH3, OCH3) | Reduced or no activity | acs.org |

| 2-Aryl-1,8-naphthyridin-4(1H)-ones | Varied aryl substitutions | Antitumor agents that inhibit tubulin polymerization | idrblab.net |

Cell Cycle Arrest Induction

The cell cycle is a tightly regulated process that governs cell proliferation. The ability to halt the cell cycle at specific checkpoints is a key mechanism by which many anticancer drugs exert their effects. Derivatives of 1,8-naphthyridine have been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. One particular derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, was found to cause a significant percentage of treated carcinoma cells to accumulate in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is believed to be a consequence of the compound's effect on the microtubular network, which is critical for the formation of the mitotic spindle. nih.gov Similarly, pyrazole (B372694) derivatives of naphthyridine have been observed to cause G0/G1 cell cycle arrest in HeLa cells, potentially through the inhibition of cyclin D-CDK4 and cyclin E-CDK2 complexes. nih.gov

Apoptosis-Inducing Properties

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Therefore, inducing apoptosis in cancer cells is a primary goal of many anticancer therapies. Numerous 1,8-naphthyridine derivatives have been reported to induce apoptosis in various cancer cell lines. ekb.eg The derivative 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, for example, was found to trigger a cascade of events leading to apoptosis, including alterations in mitochondrial membrane potential and the release of apoptogenic factors. nih.gov Other studies have shown that pyrazole derivatives of naphthyridine induce morphological features of apoptosis and increase oxidative stress, indicating the involvement of reactive oxygen species in the apoptotic process. nih.gov

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cell signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a common feature of many cancers, making them attractive targets for drug development. Naphthyridine derivatives have been investigated as inhibitors of various protein kinases. innovareacademics.inresearchgate.net For instance, certain derivatives have been designed to target kinases involved in tumor growth. Specifically, inhibitors derived from 4-chloro-1,7-naphthyridine (B155622) have shown promise in targeting PIP4K2A for the treatment of p53-deficient tumors. The development of ontosight.aivulcanchem.comnaphthyridine compounds as inhibitors of CDK8 and CDK19, which are involved in transcription regulation and have been implicated in cancer, further highlights the potential of the naphthyridine scaffold in this area. google.com

DNA Intercalation and Angiogenesis Inhibition

DNA intercalation, the insertion of a molecule between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cell death. Some naphthyridine derivatives have been shown to interact with DNA through an intercalative mode of binding. nih.gov This interaction is considered a potential mechanism for their apoptotic effect. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer treatment. While the direct inhibition of angiogenesis by 4-chloro-1,8-naphthyridine derivatives is a less explored area, the broader class of quinoline (B57606) derivatives, which are structurally related, have been shown to possess anti-angiogenic properties. arabjchem.org This suggests that 1,8-naphthyridine derivatives may also have the potential to inhibit this process. ekb.eg

In vitro Cytotoxic Activities against Human Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic effects across a range of human cancer cell lines. The potency of these compounds is often influenced by the nature and position of various substituents on the naphthyridine core.

Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown significant cytotoxic potential. For instance, one such derivative exhibited a potent IC₅₀ of 0.41 μM against the MIAPaCa (pancreatic cancer) cell line and 0.77 μM against the K-562 (chronic myelogenous leukemia) cell line. tandfonline.comtandfonline.comnih.gov Another compound in this series displayed an IC₅₀ of 1.19 μM against the PA-1 (ovarian cancer) cell line. tandfonline.comtandfonline.comnih.gov

Furthermore, an unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative showed strong cytotoxicity with an IC₅₀ of 0.41 μM against the PA-1 cell line and 1.4 μM against the SW620 (colorectal adenocarcinoma) cell line. tandfonline.comtandfonline.comnih.gov The introduction of a 7-(4-chlorophenyl)-5-(3-nitrophenyl)-2-phenyl-1,8-naphthyridine-4-amine structure resulted in potent to moderate growth inhibitory activity. innovareacademics.in

Studies on other substituted 1,8-naphthyridine derivatives have also yielded promising results. For example, certain derivatives incorporating pyrazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) moieties were evaluated for their inhibitory effects on the growth of HepG2 (liver cancer) cells. One of the 1,2,4-triazole derivatives demonstrated the highest inhibition, with an IC₅₀ value of 0.048 μM, which is comparable to the reference drug doxorubicin (B1662922) (IC₅₀: 0.04 μM).

A series of 2-arylnaphthyridin-4-ones were designed and synthesized to develop new anticancer drug candidates. Among these, 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one showed the greatest potency and selectivity towards tumorigenic cancer cell lines. nih.gov In mechanistic studies using Hep3B hepatoma cells, this compound was found to affect microtubules, leading to cell cycle arrest and subsequent apoptosis. nih.gov

The following table summarizes the in vitro cytotoxic activities of selected this compound derivatives against various human cancer cell lines.

| Derivative Type | Cell Line | IC₅₀ (μM) |

| Halogen-substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa | 0.41 |

| K-562 | 0.77 | |

| PA-1 | 1.19 | |

| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 | 0.41 |

| SW620 | 1.4 | |

| 1,2,4-triazole incorporated 1,8-naphthyridine | HepG2 | 0.048 |

| 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one | Hep3B | - |

In vivo Antitumor Efficacy Studies

The promising in vitro cytotoxic activities of this compound derivatives have led to their evaluation in preclinical in vivo models to assess their antitumor efficacy. While detailed data from extensive in vivo studies remains limited in publicly accessible literature, some findings highlight the potential of these compounds.

In a study involving a human ovary cancer xenograft model, a lead 1,8-naphthyridine-3-carboxamide derivative demonstrated a tumor growth inhibition (TGI) of 33.6%. tandfonline.comtandfonline.com This suggests that the compound is capable of retarding tumor progression in a living organism. Another study reported that a racemic diacetate benzo[b]chromeno[6,5-g] nih.govacs.orgnaphthyridin-7-one analog was selected for in vivo evaluation based on its strong in vitro activity and was found to inhibit tumor growth by more than 80%. acs.org

Furthermore, a phosphate (B84403) prodrug of 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one exhibited significant antitumor activity in a Hep3B xenograft nude mice model. nih.gov The use of a prodrug strategy can enhance the bioavailability and in vivo efficacy of the active compound.

In vivo studies using xenograft models have confirmed the anticancer efficacy of naphthyridine derivatives, with treated mice exhibiting significant tumor growth reduction compared to control groups. For instance, compound 51, a 2,8-disubstituted-1,6-naphthyridine, demonstrated sustained inhibition of a key biomarker in a colorectal carcinoma human tumor xenograft model following oral administration. acs.org

These findings, although not exhaustive, underscore the potential of this compound derivatives as templates for the development of novel anticancer agents with significant in vivo activity.

Antimicrobial Activities and Molecular Mechanisms

In addition to their anticancer properties, this compound derivatives have been investigated for their antimicrobial activities, showing efficacy against a range of bacterial and fungal pathogens. Their mechanisms of action often involve the inhibition of essential bacterial enzymes and the modulation of resistance mechanisms.

Antifungal Activities

The antimicrobial spectrum of this compound derivatives extends to fungal pathogens. The same hydrazono and azo derivatives that showed antibacterial activity were also effective against Aspergillus niger and Candida albicans. nih.gov Their activity was comparable to the standard antifungal drug griseofulvin. nih.gov Additionally, newly synthesized 2-amino-4-substituted aryl-6-(2-methyl-1,8-naphthyridin-3-yl) nicotinonitriles and their corresponding 2-oxo-1,2-dihydropyridine-3-carbonitriles exhibited promising antifungal activity. nih.gov

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives, akin to quinolone antibiotics, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are essential for bacterial DNA replication, recombination, and repair. By binding to these enzymes, the compounds stabilize the enzyme-DNA complex, leading to lethal double-strand breaks in the bacterial chromosome. tandfonline.comnih.gov

Nalidixic acid, a pioneering 1,8-naphthyridine antibiotic, selectively and reversibly blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov More advanced derivatives, such as gemifloxacin (B1671427) and trovafloxacin, inhibit both DNA gyrase and topoisomerase IV. nih.gov In silico studies have further supported the ability of 1,8-naphthyridine derivatives to inhibit DNA gyrase. tandfonline.comtandfonline.com

Modulation of Bacterial Efflux Pumps and Antibiotic Resistance

Bacterial efflux pumps are a significant cause of multidrug resistance (MDR) as they actively transport antibiotics out of the bacterial cell. Certain 1,8-naphthyridine derivatives have been identified as efflux pump inhibitors (EPIs), thus restoring the efficacy of antibiotics that are substrates of these pumps. tandfonline.com

Notably, 1,8-naphthyridine derivatives have been reported to inhibit the NorA and MepA efflux pumps in S. aureus, which are responsible for the efflux of fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076). tandfonline.com Specifically, 2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide has been shown to inhibit drug efflux in cells containing the MepA pump. Furthermore, some 1,8-naphthyridine sulfonamides have demonstrated the ability to inhibit the QacA/B and QacC efflux pumps in S. aureus strains. acs.org These findings suggest that this compound derivatives could be developed as adjuvants in antibiotic therapy to combat resistant bacterial infections. tandfonline.com

Synergistic Effects with Fluoroquinolone Antibiotics

Research has demonstrated that certain 1,8-naphthyridine derivatives can enhance the efficacy of fluoroquinolone antibiotics, particularly against multi-resistant bacterial strains. mdpi.com This potentiation of antibiotic activity suggests a potential role for these compounds in combating antimicrobial resistance. mdpi.com Studies indicate that these derivatives can make bacteria more susceptible to the action of fluoroquinolones, offering a promising avenue for the development of new therapeutic strategies against challenging bacterial infections. mdpi.comgrafiati.com

Anti-inflammatory and Analgesic Properties

Derivatives of 1,8-naphthyridine have been investigated for their potential anti-inflammatory and pain-relieving effects. innovareacademics.inresearchgate.netresearchgate.net A number of synthesized 1,8-naphthyridine-3-carboxamide derivatives have demonstrated noteworthy anti-inflammatory activity. innovareacademics.in Specifically, compounds with chloro and fluoro substitutions on the naphthyridine ring have shown considerable effects. innovareacademics.in Furthermore, some triazolo[4,3-a] Current time information in Bangalore, IN.nih.govnaphthyridine derivatives have been evaluated for their anti-inflammatory, analgesic, and antipyretic properties. researchgate.net The anti-inflammatory effects of some derivatives are linked to the reduction of cyclooxygenase-2 (Cox-2) levels. researchgate.net

Antihypertensive and Antiplatelet Research

The therapeutic potential of 1,8-naphthyridine derivatives extends to cardiovascular conditions, with research highlighting their antihypertensive and antiplatelet activities. innovareacademics.inresearchgate.net

Antihypertensive Activity: Several substituted 1,8-naphthyridine analogs have been synthesized and studied for their effects on blood pressure. innovareacademics.in For instance, 4-(N-methylencyclo-alkylamino)-1,8-naphthyridine derivatives have shown promising potency. innovareacademics.innih.gov One particular N-ethoxycarbonylpiperazin-1-yl derivative demonstrated a significant pIC50 value of 6.92 in studies. innovareacademics.innih.gov The mechanism of action for some of these compounds appears to involve vasodilation, potentially through the activation of ATP-sensitive potassium channels or inhibition of guanylate cyclase. nih.gov

Antiplatelet Activity: A series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives have been synthesized and tested for their ability to inhibit human platelet aggregation induced by various agents like arachidonate, collagen, and ADP. nih.gov Certain compounds with a morpholinyl or piperidinyl group at the 2-position and a chloro or methoxy group at the 7-position exhibited remarkable activity, comparable to indomethacin (B1671933) in some tests. nih.gov Some of these derivatives were also found to significantly increase cyclic AMP (c-AMP) levels, suggesting a mechanism of action that does not involve the adenylyl cyclase system. nih.gov

Antiviral Activities, including Anti-HIV Potentials

The 1,8-naphthyridine scaffold has been a fruitful area of research for the development of novel antiviral agents, with a particular focus on anti-HIV therapies. tandfonline.comresearchgate.netacs.org

Derivatives such as 1-hydroxy-1,8-naphthyridin-2(1H)-one have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. umn.edu Further modifications of these compounds, specifically 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, have led to the development of inhibitors with improved efficacy against recombinant HIV integrase. nih.gov These newer compounds exhibit antiviral potencies in the single-digit nanomolar range against wild-type HIV and also show improved activity against drug-resistant strains. nih.govacs.org

One promising derivative, HM13N, targets the HIV-1 Tat-mediated transcription process and demonstrates potent antiviral activity in various cell models of HIV infection. acs.org A significant advantage of this compound is its lack of tendency to select for resistance mutations in vitro. acs.org Research into 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds has also yielded agents with high potency against raltegravir-resistant integrase mutants of HIV-1. nih.gov

Research in Neurological Disorders: Alzheimer's Disease, Depression, Multiple Sclerosis

The neuroprotective and immunomodulatory properties of 1,8-naphthyridine derivatives have made them attractive candidates for research into various neurological disorders. tandfonline.comresearchgate.net

Alzheimer's Disease: Derivatives of 1,8-naphthyridine have been synthesized and evaluated as potential multi-target agents for Alzheimer's disease. nih.govresearchgate.net These compounds have been shown to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Some derivatives also modulate voltage-dependent Ca2+ channels. nih.gov For example, the derivative ITH4012 and related compounds have demonstrated neuroprotective effects in cell models of neurotoxicity. acs.org One specific derivative, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine-3-carboxylate, has shown protective effects against stressors implicated in Alzheimer's pathology. acs.org

Depression: The potential of 1,8-naphthyridine derivatives in treating depression is also an active area of research. innovareacademics.intandfonline.com Molecular docking and dynamics simulations have suggested that a tetrahydropyrido derivative of naphthyridine can bind to the human serotonin (B10506) transporter (hSERT), indicating its potential as a preclinical candidate for the treatment of depression. acs.org

Multiple Sclerosis: In the context of multiple sclerosis (MS), a neurodegenerative disorder with an autoimmune component, 1,8-naphthyridin-2-one derivatives have been investigated for their immunomodulatory effects. nih.govunipi.it These compounds, acting as selective cannabinoid CB2 receptor agonists, can block the proliferation of activated lymphocytes from MS patients and down-regulate the production of pro-inflammatory molecules like TNF-α. nih.gov The 1,8-naphthyridin-2-one derivative was found to be more efficient at inhibiting cell activation markers in lymphocytes from MS patients compared to healthy controls and reduced the levels of Cox-2 in patient-derived lymphocytes. researchgate.netnih.gov The derivative VL15 has also been studied for its immunomodulatory properties and its ability to cross the blood-brain barrier. unipi.it

Anti-allergic and Gastric Antisecretory Properties

Anti-allergic Properties: The therapeutic potential of 1,8-naphthyridine derivatives includes anti-allergic applications. innovareacademics.in Substituted 1,8-naphthyridin-2(1H)-ones have been identified as inhibitors of Slow-Reacting Substance of Anaphylaxis (SRS-A) release. acs.org Additionally, certain 1,8-naphthyridine-3-carboxamides have been found to be potent antiallergic agents in rat models and exhibit excellent in vitro inhibitory activity against 5-Lipoxygenase. innovareacademics.in

Gastric Antisecretory Properties: Research has also focused on the gastric antisecretory effects of 1,8-naphthyridine derivatives, with the aim of developing treatments for peptic ulcers. innovareacademics.innih.gov Specifically, 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have demonstrated potent gastric antisecretory properties in preclinical models. nih.govacs.org Two notable compounds, 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester, were found to be more potent than cimetidine (B194882) in reducing total acid output in rats. nih.gov These compounds also showed inhibitory activity in a dog model of food-stimulated acid secretion. nih.gov

Anti-osteoporotic and Beta-3 Adrenergic Receptor Antagonism Studies

Anti-osteoporotic Research: Derivatives of 1,8-naphthyridine have been investigated as potential treatments for osteoporosis, primarily through their action as αvβ3 integrin antagonists. researchgate.netacs.orgacs.org The αvβ3 receptor is involved in bone resorption. acs.orgacs.org Two compounds, 3-(S)-pyrimidin-5-yl-9-(5,6,7,8-tetrahydro- Current time information in Bangalore, IN.nih.govnaphthyridin-2-yl)-nonanoic acid and 3-(S)-(methylpyrimidin-5-yl)-9-(5,6,7,8-tetrahydro- Current time information in Bangalore, IN.nih.govnaphthyridin-2-yl)-nonanoic acid, were identified as potent and selective αvβ3 antagonists with excellent in vitro profiles and good pharmacokinetic properties. acs.org These compounds showed efficacy in an in vivo model of bone turnover, leading to their selection for clinical development. acs.org Another derivative, 3(S)-(6-Methoxypyridin-3-yl)-3-{2-oxo-3-[3-(5,6,7,8-tetrahydro- Current time information in Bangalore, IN.nih.gov-naphthyridin-2-yl)propyl]imidazolidin-1-yl}propionic acid, also demonstrated potent and selective αvβ3 antagonism and was selected for clinical development based on its efficacy in in vivo models. acs.org

Beta-3 Adrenergic Receptor Antagonism: Research has also explored the potential of 1,8-naphthyridine derivatives as antagonists of the beta-3 (β3) adrenergic receptor. innovareacademics.inresearchgate.net β-adrenoreceptor antagonists are used to treat various cardiovascular diseases. innovareacademics.in Studies on oxime ethers of 2,3-dihydro-1,8-naphthyridine have identified compounds with β3-blocking properties. innovareacademics.in It was noted that bulky substituents at the 7-position of the naphthyridine ring, such as 4-t-butylphenoxy or 4-chloro-phenoxy groups, led to a significant decrease in both β1- and β2-antagonist activities, suggesting a degree of selectivity. innovareacademics.in

Antimalarial and Antiparasitic Investigations

The 1,8-naphthyridine nucleus is a recognized scaffold in the development of therapeutic agents, including those with antimalarial properties. innovareacademics.inajrconline.org Research into this class of compounds was spurred by the structural similarity of the naphthyridine core to the quinoline ring found in established antimalarials like chloroquine (B1663885). nih.gov The potential of naphthyridine analogues to overcome drug resistance has made them a subject of continued interest. nih.gov

While the broader 1,8-naphthyridine class has been explored for antimalarial and antileishmanial activities, specific investigations into this compound derivatives are part of this ongoing effort. researchgate.net For instance, early research involved the synthesis of compounds like 7-acetamido-4-(4'-diethylamino-1'-methylbutylamino)-1,8-naphthyridine as a potential antimalarial agent, although its specific biological activity was not detailed. anu.edu.au The synthetic versatility of the naphthyridine skeleton, starting from intermediates such as 2-chloro-3-formylquinolines, allows for the creation of diverse derivatives for pharmacological evaluation. ajrconline.org Studies on related isomers, such as tandfonline.comnih.govnaphthyridine analogues of the antimalarial drug primaquine, have shown potent activity and lower toxicity than the parent drug, suggesting that the naphthyridine core is a promising alternative to the traditional quinoline in designing new antiparasitic agents. nih.gov These findings support the continued investigation of chloro-substituted 1,8-naphthyridines as a potential source of novel antimalarial and antiparasitic drugs. researchgate.net

Antioxidant Properties

Oxidative stress is implicated in numerous disease pathologies, making the development of effective antioxidant compounds a key research area. Derivatives of 1,8-naphthyridine have demonstrated notable antioxidant potential. tandfonline.comdntb.gov.ua

In one study, a series of spiro β-lactams and thiazolidinones featuring a 1,8-naphthyridine moiety were synthesized and evaluated for their free radical scavenging capabilities using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The research highlighted that the inclusion of an electron-withdrawing chloro group on an attached phenyl ring enhanced the antioxidant activity. nih.gov Specifically, two compounds demonstrated significant antioxidant potential, with IC₅₀ values comparable to the standard antioxidant, ascorbic acid. nih.gov Another study also reported that a pyrazolo pyridine (B92270) substituted 1,8-naphthyridine derivative exhibited good antioxidant activity. innovareacademics.in

The research indicates that the 1,8-naphthyridine scaffold, particularly when substituted with chlorine on associated phenyl rings, is a promising framework for developing new antioxidant agents.

| Compound Name | Assay | IC₅₀ (µg/mL) | Reference Compound (Ascorbic Acid) IC₅₀ (µg/mL) |

|---|---|---|---|

| Spiro[indole-3,4'-pyrazolo[3,4-b]pyridine] derivative with p-chloro-phenyl group (Compound 4c) | DPPH Radical Scavenging | 18.53 ± 0.52 | 15.16 ± 0.43 |

| Spiro[indole-3,5'-thiazolidino[4,3-b]pyrazolo[3,4-e]pyridine] derivative with p-chloro-phenyl group (Compound 8b) | DPPH Radical Scavenging | 17.68 ± 0.76 | 15.16 ± 0.43 |

Data sourced from a study on spiro β-Lactam and thiazolidinone derivatives of 1,8-naphthyridine. nih.gov

Immunomodulatory Activities

The 1,8-naphthyridine scaffold has been identified as a valuable core for designing molecules with immunomodulatory and anti-inflammatory effects. tandfonline.comnih.gov These activities are often mediated through the inhibition of key signaling pathways or the downregulation of pro-inflammatory cytokines. tandfonline.comnih.gov

Research has demonstrated that halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives possess anti-inflammatory properties. tandfonline.comnih.gov A number of derivatives featuring a 7-chloro or a 7-chloro-6-fluoro substitution on the 1,8-naphthyridine ring were synthesized and evaluated for their ability to downregulate pro-inflammatory cytokines. tandfonline.com This suggests a direct role for these compounds in modulating immune responses.

Furthermore, a specific this compound derivative has been developed as an inhibitor of the Macrophage Migration Inhibitory Factor (MIF). google.com MIF is a critical cytokine involved in the regulation of inflammatory responses and is a therapeutic target for various inflammatory diseases. google.com The development of a this compound-based MIF inhibitor underscores the potential of this chemical class in treating immune-related disorders.

| Compound Name/Derivative | Investigated Activity | Target/Mechanism |

|---|---|---|

| 7-Chloro-4-oxo-1-prop-2-ynyl-1,4-dihydro- tandfonline.comresearchgate.netnaphthyridine-3-carboxylic acid (2-hydroxy-3-morpholin-4-yl-3-oxo-1-phenyl-propyl)-amide | Anti-inflammatory | Downregulation of pro-inflammatory cytokines |

| 7-Chloro-6-fluoro-4-oxo-1-prop-2-ynyl-1,4-dihydro- tandfonline.comresearchgate.netnaphthyridine-3-carboxylic acid (2-cyclopentylcarbamoyl-2-hydroxy-1-phenyl-ethyl)-amide | Anti-inflammatory | Downregulation of pro-inflammatory cytokines |

| 7-Chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | Anti-inflammatory | Downregulation of pro-inflammatory cytokines |

| 4-Chloro-1-(4-methoxy-benzyl)-2-oxo-1,2-dihydro- tandfonline.comresearchgate.net-naphthyridine-3-carboxylic acid ethyl ester | MIF Antagonist | Inhibition of Macrophage Migration Inhibitory Factor |

Data compiled from studies on the anti-inflammatory and immunomodulatory activities of chloro-substituted 1,8-naphthyridine derivatives. tandfonline.comgoogle.com

Structure Activity Relationship Sar Studies for 4 Chloro 1,8 Naphthyridine Derivatives

Correlation of Substituent Effects with Biological Activities

The biological activity of 1,8-naphthyridine (B1210474) derivatives is profoundly influenced by the electronic and steric properties of their substituents. The scaffold itself has been associated with a diverse range of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. nih.govresearchgate.netinnovareacademics.in The process of rational drug design for this class of compounds involves strategic modifications at key positions, most notably C-3, C-7, and N-1, to optimize their therapeutic potential. researchgate.netnih.gov

For instance, in the context of antimicrobial activity, the introduction of electron-withdrawing groups, such as a chloro group on an associated phenyl ring, has been shown to enhance efficacy. nih.govresearchgate.net Similarly, modifications to the carboxylic acid group at the C-3 position, a hallmark of early naphthyridine antibacterials like nalidixic acid, can lead to derivatives with potent anticancer properties. nih.govtandfonline.com The conversion of this acid into various carboxamides is a common strategy to broaden the spectrum of activity. tandfonline.com Research has demonstrated that the introduction of specific functionalities, such as a 5-nitrofuran ring onto a piperazine (B1678402) substituent at C-2, can result in remarkable anti-tubercular activity. rsc.org

The table below summarizes the correlation between substituents at various positions and the resulting biological activities.

| Position of Substitution | Substituent Type | Observed Biological Activity | Reference(s) |

| General | Electron-withdrawing groups on aryl moieties | Antimicrobial | nih.govresearchgate.net |

| C-2 | Functionalized Piperazine Ring | Anti-tubercular | rsc.org |

| C-3 | Carboxamides | Anticancer | tandfonline.com |

| C-6 | Halogens (e.g., Bromine) | Antibacterial (DNA Gyrase Inhibition) | nih.gov |

| C-7 | Aminopyrrolidine | Anticancer (Cytotoxicity) | nih.gov |

Influence of Halogenation at Position 4 on Efficacy and Selectivity

The substituent at the C-4 position of the 1,8-naphthyridine ring is a critical determinant of the molecule's pharmacological profile. The presence of a chlorine atom at this position, creating the 4-chloro-1,8-naphthyridine core, significantly influences the compound's reactivity and electronic distribution. cymitquimica.com This chloro group is not only a key feature of some active compounds but also serves as a versatile chemical handle for synthesizing a diverse library of derivatives through nucleophilic substitution reactions. ontosight.aicymitquimica.com

The nature of the halogen at C-4 can modulate both efficacy and selectivity. For example, specific 4-chloro substituted 1,8-naphthyridine derivatives have been identified with significant biological activities. ontosight.ai In the broader context of related quinolone and naphthyridine antibiotics, halogenation is a well-established strategy to improve drug-like properties. Fluorine atoms, for instance, are known to enhance metabolic stability and cell membrane penetration. nih.govontosight.ai

Conversely, the absence of a halogen at this position can also be beneficial. Studies on certain C-3 modified 1,8-naphthyridine-3-carboxamide derivatives found that non-halogenated compounds exhibited superior aqueous solubility compared to their halogenated counterparts. tandfonline.com This highlights the nuanced role of the C-4 substituent, where its presence or absence must be optimized depending on the desired biological target and pharmacokinetic properties. Some derivatives containing a 4-chloro substituent on an attached phenyl ring have demonstrated potent antimicrobial activity, indicating the position of the halogen is crucial. nih.gov

Impact of Modifications at Nitrogen-1, Carbon-3, Carbon-5, Carbon-6, and Carbon-7 on Pharmacological Profiles

Systematic modification of the 1,8-naphthyridine core at various positions has been a fruitful strategy for developing potent and selective therapeutic agents.

Nitrogen-1: Substitution at the N-1 position is often essential for activity. In the realm of antibacterials, small alkyl groups like ethyl or cyclopropyl (B3062369) are frequently employed and are considered important for efficacy. innovareacademics.innih.gov Aryl substituents, such as a 2,4-difluorophenyl group, have also been shown to confer potent activity. innovareacademics.in For anticancer applications, a 2'-thiazolyl group at the N-1 position was identified as a key requirement for the cytotoxicity of certain 1,8-naphthyridine derivatives. nih.gov

Carbon-3: The C-3 position is one of the most commonly modified sites. A carboxylic acid group at C-3 is a foundational element for many antibacterial agents in this class and is also crucial for the cytotoxic effects of some anticancer derivatives. nih.govnih.gov Further derivatization of this carboxyl group into amides, hydrazides, or coupling with amino acids has yielded compounds with significant anticancer potential. tandfonline.com The presence of a cyano (CN) group at C-3 has also been associated with potent activity in related heterocyclic systems. nih.gov

Carbon-5, Carbon-6, and Carbon-7: The pyridine (B92270) ring fused to the pyridone core (containing positions C-5, C-6, and C-7) is another critical area for modification.

C-5: Introduction of a chloro group at the C-5 position has been noted in derivatives designed as modulators of antibiotic activity. mdpi.com